Bis(2,4,4-trimethylpentyl)phosphinic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid involves several methods. One common method includes mixing sodium hypophosphite with diisobutylene and adding a photoinitiator such as acetone while heating. The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Another method involves using hydrogen phosphide as a byproduct in the sodium hypophosphite production process. The hydrogen phosphide is purified and then reacted with diisobutylene in the presence of an initiator to form this compound .

Analyse Des Réactions Chimiques

Bis(2,4,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in the extraction of metal ions, where it forms complexes with metals such as iron (III) and indium (III) . The compound can also undergo reactions with hydrogen peroxide and organic peroxides, which are used as initiators in the synthesis process . The major products formed from these reactions are metal-phosphinic acid complexes, which are used in various industrial applications .

Applications De Recherche Scientifique

Hydrometallurgical Applications

Extraction of Metals

BTMPPA is primarily used as an extractant in hydrometallurgical processes, particularly for the separation and recovery of valuable metals such as cobalt, nickel, and lithium from their ores or recycling streams. Its efficiency stems from its ability to selectively bind with metal ions in aqueous solutions.

Case Study: Cobalt and Nickel Recovery

A study highlighted the use of BTMPPA in the extraction of cobalt and nickel from spent lithium-ion batteries. The compound was shown to effectively separate these metals from impurities, demonstrating high selectivity and recovery rates. The process involved the formation of stable metal complexes with BTMPPA, which facilitated their subsequent separation through solvent extraction techniques .

| Metal | Recovery Rate (%) | Extraction Method |

|---|---|---|

| Cobalt | 95 | Solvent Extraction |

| Nickel | 90 | Solvent Extraction |

Development of Novel Solvent Systems

Hydrophobic Eutectic Solvents

Recent research has focused on synthesizing hydrophobic eutectic solvents (HES) using BTMPPA combined with other organic compounds like menthol. These solvents exhibit unique properties that make them suitable for various applications, including extraction processes and as green solvents in chemical reactions.

Properties of Hydrophobic Eutectic Solvents

- Composition : Mixtures of BTMPPA and menthol.

- Glass Transition Temperature : Exhibits a significant shift indicating strong intermolecular interactions.

- Viscosity : Lower viscosity compared to traditional solvents, enhancing mass transfer during extraction processes.

The formation of hydrogen bonds between the hydroxyl group of menthol and the oxygen atom of the P=O group in BTMPPA contributes to the stability and efficacy of these solvents .

Research Chemical Applications

BTMPPA is also recognized as a useful research chemical due to its relatively low toxicity and versatile chemical properties. It is utilized in various laboratory settings for:

- Chemical Synthesis : As a reagent in organic synthesis.

- Analytical Chemistry : For preparing samples or as a standard in analytical methods.

Environmental Applications

The environmental impact of BTMPPA has been explored in studies focusing on its potential use in bioremediation processes. Its ability to chelate heavy metals can be harnessed to mitigate pollution from industrial effluents.

Case Study: Heavy Metal Removal

In a controlled experiment, BTMPPA was tested for its effectiveness in removing lead and cadmium from contaminated water sources. The results indicated that BTMPPA could significantly reduce metal concentrations below harmful levels, showcasing its potential as an eco-friendly solution for water purification .

| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead | 100 | 5 |

| Cadmium | 50 | 2 |

Mécanisme D'action

The mechanism of action of bis(2,4,4-trimethylpentyl)phosphinic acid involves the formation of stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its phosphinic acid group. This interaction is facilitated by the transfer of electrons from the oxygen atoms in the phosphinic acid group to the metal ions . The resulting metal-phosphinic acid complexes are stable and can be easily separated from the solution .

Comparaison Avec Des Composés Similaires

Bis(2,4,4-trimethylpentyl)phosphinic acid is similar to other organophosphorus compounds such as diethyl phosphinic acid and diphenyl phosphinic acid . it is unique in its ability to form stable complexes with a wide range of metal ions, making it a versatile metal extractant . Other similar compounds include bis(2,4,4-trimethylpentyl)phosphine oxide and bis(2,4,4-trimethylpentyl)dithiophosphinic acid, which have different chemical properties and applications .

Activité Biologique

Bis(2,4,4-trimethylpentyl)phosphinic acid, commonly known as CYANEX®272, is an organophosphorus compound widely utilized in solvent extraction processes for metal recovery. Its unique chemical structure and properties make it a valuable extractant in various industrial applications, particularly in hydrometallurgy. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in metal extraction, and potential environmental impacts.

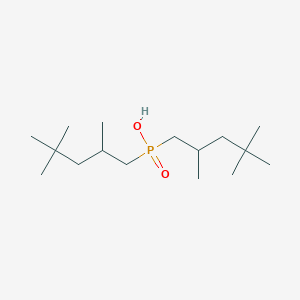

- Chemical Formula : C₁₄H₃₁O₂P

- Molecular Weight : 250.34 g/mol

- Structure : The compound features a phosphinic acid group attached to two bulky alkyl chains, enhancing its hydrophobic characteristics.

The biological activity of this compound primarily revolves around its ability to form complexes with metal ions. The extraction mechanism involves the following steps:

- Complex Formation : The phosphinic acid group interacts with metal ions (e.g., Fe(III), Co(II), Ni(II)) to form stable complexes.

- Solvent Extraction : These complexes are then extracted from aqueous solutions into organic solvents, significantly enhancing metal recovery rates.

- Co-extraction : Alongside target metals, this compound can co-extract sulfate ions, which may influence the efficiency of the extraction process.

Metal Extraction Efficiency

Several studies have documented the efficiency of this compound in extracting various metals from aqueous solutions:

| Metal Ion | Extraction Medium | Maximum Loading (%) | Reference |

|---|---|---|---|

| Fe(III) | Aqueous Sulfate | 177% | |

| Co(II) | Aqueous Nitrate | Variable | |

| Ni(II) | Mixed Solutions | Effective |

The extraction of iron(III) from sulfate solutions demonstrated a maximum loading capacity that exceeded theoretical predictions due to the formation of stable complexes.

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound in industrial applications. Its use in solvent extraction processes raises concerns regarding potential toxicity and ecological effects:

- Toxicity Assessments : Studies indicate that while the compound is effective for metal recovery, its degradation products may pose risks to aquatic ecosystems if not managed properly .

- Biodegradability : Investigations into the biodegradability of this compound suggest that it can persist in the environment under certain conditions .

Research Findings

Recent research highlights the versatility and efficacy of this compound across various applications:

- Solvent Extraction Studies : A study utilizing 31P NMR spectroscopy confirmed the formation of distinct metal-phosphinate complexes during extraction processes .

- Hydrophobic Eutectic Solvents : New formulations incorporating this compound have been developed to create hydrophobic eutectic solvents (HES), enhancing extraction efficiency while minimizing environmental impact .

Propriétés

IUPAC Name |

bis(2,4,4-trimethylpentyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O2P/c1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXFOKCUIZCKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868724 | |

| Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

83411-71-6 | |

| Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83411-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanex 272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083411716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.